molecular formula C22H28N4O3 B2856347 N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049393-66-9

N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2856347
CAS No.: 1049393-66-9
M. Wt: 396.491
InChI Key: KHEUNXLVUXDKJG-UHFFFAOYSA-N
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Description

N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a phenylpiperazine moiety connected through an oxalamide linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxyaniline: This is achieved by the ethylation of aniline using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of 4-ethoxyphenyl isocyanate: The 4-ethoxyaniline is then reacted with phosgene to form the corresponding isocyanate.

    Synthesis of N1-(4-ethoxyphenyl)oxalamide: The 4-ethoxyphenyl isocyanate is reacted with oxalic acid to form the oxalamide derivative.

    Coupling with 2-(4-phenylpiperazin-1-yl)ethylamine: Finally, the N1-(4-ethoxyphenyl)oxalamide is coupled with 2-(4-phenylpiperazin-1-yl)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N1-(4-ethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)amine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.

Mechanism of Action

The mechanism of action of N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as anti-inflammatory or anti-tubercular activities . The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may influence signaling pathways involved in inflammation and microbial inhibition .

Comparison with Similar Compounds

N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-2-29-20-10-8-18(9-11-20)24-22(28)21(27)23-12-13-25-14-16-26(17-15-25)19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEUNXLVUXDKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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